(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester typically involves esterification reactions. The starting material, (2,2’)Biquinolinyl-4,4’-dicarboxylic acid, is reacted with nonyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain the reaction conditions and optimize yield. The product is then purified using techniques such as distillation or crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, and substituted biquinolinyl compounds .
Scientific Research Applications
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester involves its interaction with specific molecular targets. For example, it can interact with proteins in cell membranes, blocking iron uptake by bacteria, leading to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial applications.
Comparison with Similar Compounds
Similar Compounds
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dibutyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid diheptyl ester
- (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dimethyl ester
Uniqueness
(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester is unique due to its longer nonyl ester chains, which can influence its solubility, reactivity, and interaction with biological systems compared to its shorter-chain analogs .
Properties
CAS No. |
1921-66-0 |
---|---|
Molecular Formula |
C38H48N2O4 |
Molecular Weight |
596.8 g/mol |
IUPAC Name |
nonyl 2-(4-nonoxycarbonylquinolin-2-yl)quinoline-4-carboxylate |
InChI |
InChI=1S/C38H48N2O4/c1-3-5-7-9-11-13-19-25-43-37(41)31-27-35(39-33-23-17-15-21-29(31)33)36-28-32(30-22-16-18-24-34(30)40-36)38(42)44-26-20-14-12-10-8-6-4-2/h15-18,21-24,27-28H,3-14,19-20,25-26H2,1-2H3 |
InChI Key |
NEYUQTLVYADCBC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCCCCCC |
Origin of Product |
United States |
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